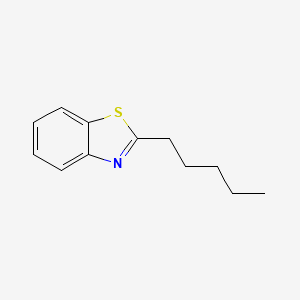

2-Pentyl-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NS |

|---|---|

Molecular Weight |

205.32 g/mol |

IUPAC Name |

2-pentyl-1,3-benzothiazole |

InChI |

InChI=1S/C12H15NS/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3 |

InChI Key |

HEDKBCKXJGJZQH-UHFFFAOYSA-N |

SMILES |

CCCCCC1=NC2=CC=CC=C2S1 |

Canonical SMILES |

CCCCCC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Significance of Benzothiazole Heterocycles in Academic Disciplines

Benzothiazole (B30560), a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, and its derivatives are of paramount importance across various scientific fields. nih.govjchemrev.comjchemrev.combenthamscience.com The presence of nitrogen and sulfur heteroatoms in the thiazole ring imparts unique electronic characteristics and reactivity to the molecule. nih.gov This structural feature is a cornerstone of their broad utility.

In medicinal chemistry, benzothiazole derivatives are recognized for their extensive pharmacological activities. These compounds have been investigated for a myriad of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents. nih.govjchemrev.comjchemrev.com The structural diversity achievable through substitution on the benzothiazole core allows for the fine-tuning of biological activity, making it a privileged scaffold in drug discovery. jchemrev.comjchemrev.comcrimsonpublishers.com Several clinically used drugs contain the benzothiazole motif, underscoring its therapeutic relevance. crimsonpublishers.com

Beyond medicine, benzothiazoles find applications in materials science, particularly in the development of dyes and functional materials. For instance, certain benzothiazole derivatives are used as dyes, such as Thioflavin. crimsonpublishers.comwikipedia.org They are also utilized as accelerators in the sulfur vulcanization of rubber. wikipedia.org The unique photophysical properties of some benzothiazole derivatives have also led to their investigation for applications in optical materials. mdpi.com

Structural Context of 2 Pentyl 1,3 Benzothiazole Within the Benzothiazole Class

2-Pentyl-1,3-benzothiazole is a derivative of the parent benzothiazole (B30560) structure, which consists of a benzene (B151609) ring fused to a 1,3-thiazole ring. wikipedia.org The key structural feature of this compound is the presence of a pentyl group (a five-carbon alkyl chain) at the 2-position of the thiazole (B1198619) ring. This substitution significantly influences the molecule's physical and chemical properties.

The nine atoms of the benzothiazole bicycle and the atoms attached directly to it are coplanar. wikipedia.org The thiazole ring is electron-withdrawing. wikipedia.org The nature and position of substituents on the benzothiazole skeleton are critical determinants of its biological and chemical characteristics. researchgate.net The C2 position, where the pentyl group is located in this case, is a common site for substitution in many biologically active benzothiazoles. researchgate.net

The addition of the pentyl group increases the lipophilicity of the molecule compared to the parent benzothiazole. This property can affect its solubility, membrane permeability, and interactions with biological targets. The structural simplicity of an alkyl substituent like the pentyl group provides a valuable baseline for understanding how more complex functionalities at the C2 position might alter the compound's activity.

Below is a data table outlining some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NS | nih.gov |

| Molecular Weight | 205.32 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 20614-71-5 | nih.gov |

| XLogP3 | 4.9 | nih.gov |

Overview of Research Trajectories in Benzothiazole Chemistry

Established Synthetic Routes to the 1,3-Benzothiazole Core

The formation of the 1,3-benzothiazole core is a cornerstone of heterocyclic chemistry, with numerous reliable methods developed for its construction. These routes often begin with the key precursor, 2-aminothiophenol (B119425), which undergoes cyclization with various carbon-electrophiles.

Condensation Reactions involving 2-Aminothiophenol and Aldehydes/Carboxylic Acids

The most direct and widely employed method for synthesizing 2-substituted benzothiazoles, including 2-pentyl-1,3-benzothiazole, is the condensation reaction between 2-aminothiophenol and an appropriate aldehyde or carboxylic acid. scielo.br When an aliphatic aldehyde such as hexanal (B45976) is used, it reacts with 2-aminothiophenol, typically involving the formation of a benzothiazoline (B1199338) intermediate which is subsequently oxidized to the final aromatic benzothiazole. orientjchem.org

The reaction can be carried out under various conditions. For instance, a two-step procedure involves the initial condensation of 2-aminothiophenol with an aliphatic aldehyde in the presence of 4Å molecular sieves, followed by oxidation of the resulting 2-alkyl-2,3-dihydrobenzo[d]thiazole with pyridinium (B92312) chlorochromate (PCC) on silica (B1680970) gel to yield the 2-alkylbenzothiazole. orientjchem.org Alternatively, catalyst-free melt reaction conditions can be used; however, with aliphatic aldehydes, these tend to produce the 2,3-dihydro-2-alkylbenzo[d]thiazole as the primary product, requiring a separate oxidation step. orientjchem.org Various oxidizing agents and systems, such as air in dimethyl sulfoxide (B87167) (DMSO) or the use of biocatalysts like bovine serum albumin (BSA) in water, have been successfully employed to facilitate the aromatization step. organic-chemistry.orgmdpi.com

The condensation with carboxylic acids or their derivatives (e.g., esters, acid chlorides) is another major route. scielo.br These reactions often require harsher conditions or the use of polyphosphoric acid to drive the cyclization and dehydration. tandfonline.com

Table 1: Synthesis of 2-Alkylbenzothiazoles via Condensation

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|

Catalytic Approaches in Benzothiazole Synthesis (e.g., Copper-catalyzed, Iodine-mediated)

To improve reaction efficiency, yield, and conditions, various catalytic systems have been developed. These catalysts often facilitate the key oxidative cyclization step under milder conditions.

Copper-catalyzed Synthesis: Copper catalysts are effective for synthesizing 2-substituted benzothiazoles. One approach involves the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles. organic-chemistry.orgacs.org This method is applicable to a wide range of nitriles, including aliphatic ones, providing the corresponding 2-alkylbenzothiazoles in excellent yields. organic-chemistry.orgsigmaaldrich.com For example, using Cu(OAc)₂ as a catalyst in ethanol (B145695) allows for the efficient synthesis from 2-aminobenzenethiols and nitriles under relatively mild conditions. organic-chemistry.orgacs.org Another copper-catalyzed route involves the intramolecular C-S bond formation from N-(2-chlorophenyl)benzothioamides, which can be prepared from 2-chloroanilines. indexcopernicus.combohrium.com

Iodine-mediated Synthesis: Molecular iodine has emerged as an inexpensive, readily available, and less toxic oxidant and promoter for benzothiazole synthesis. organic-chemistry.org It effectively promotes the condensation of 2-aminothiophenol with aldehydes. organic-chemistry.org The reaction is typically performed in a solvent like dimethylformamide (DMF) at elevated temperatures, providing 2-substituted benzothiazoles in high yields. organic-chemistry.org While aromatic aldehydes generally give better results, the method is also applicable to aliphatic aldehydes. organic-chemistry.org Iodine can also mediate the intramolecular oxidative cyclization of thioformanilides or 2-(styrylthio)anilines to form the benzothiazole ring. acs.orgorganic-chemistry.org These iodine-promoted methods offer advantages such as short reaction times and avoidance of toxic metal oxidants. organic-chemistry.orgnih.gov

Table 2: Catalytic Synthesis of 2-Substituted Benzothiazoles

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Aminobenzenethiol, Nitrile | Cu(OAc)₂, Ethanol, 70°C | 2-Substituted Benzothiazole | Excellent | organic-chemistry.orgacs.org |

| N-(2-chlorophenyl)thioamide | BINAM–Cu(II), Cs₂CO₃, Acetonitrile, 82°C | 2-Substituted Benzothiazole | N/A | indexcopernicus.combohrium.com |

| 2-Aminothiophenol, Aldehyde | I₂ (50 mol%), DMF, 100°C | 2-Substituted Benzothiazole | High | organic-chemistry.org |

| Thioformanilides | Hypervalent iodine reagents, CH₂Cl₂, RT | 2-Substituted Benzothiazole | High | acs.org |

Microwave-Assisted and Solvent-Free Synthetic Protocols

In line with the principles of green chemistry, microwave-assisted and solvent-free methods have been developed to synthesize benzothiazoles, offering benefits like reduced reaction times, lower energy consumption, and often higher yields. tandfonline.commdpi.com

Microwave-Assisted Synthesis: Microwave irradiation significantly accelerates the condensation of 2-aminothiophenol with aldehydes. tandfonline.comscielo.br Reactions can be performed on solid supports like silica gel or montmorillonite, sometimes with graphite (B72142) to aid heating, eliminating the need for a solvent and an oxidizing agent. tandfonline.com For instance, the reaction of 2-aminothiophenol with aliphatic aldehydes under microwave irradiation on silica gel provides 2-alkylbenzothiazoles in moderate to high yields. sci-hub.se The use of microwave energy can reduce reaction times from hours to just a few minutes. mdpi.comscispace.com

Solvent-Free Protocols: Solvent-free, or solid-state, reactions represent another eco-friendly approach. researchgate.net The condensation of 2-aminothiophenol with aldehydes can be achieved by simply grinding the reactants together, sometimes with a catalyst, or by performing the reaction under melt conditions. researchgate.netrsc.org One effective method uses active carbon/silica gel under solvent-free and microwave irradiation conditions to afford 2-alkylbenzothiazoles in high yields. jst.go.jp Another approach involves ball-milling with a recyclable ZnO-NP catalyst, which is efficient even on a multi-gram scale and allows for easy product isolation. rsc.org

Table 3: Green Synthetic Protocols for 2-Substituted Benzothiazoles

| Method | Reactants | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | 2-Aminothiophenol, Aldehyde | Silica gel, solvent-free | Rapid (5-10 min), simple work-up | sci-hub.se |

| Microwave-Assisted | 2-Aminothiophenol, Aldehyde | Active carbon/silica gel, solvent-free | High yields, green | jst.go.jp |

| Solvent-Free | 2-Aminothiophenol, Aldehyde | Acetic acid, microwave | High yields, simple procedure | researchgate.net |

| Ball-Milling | 2-Aminothiophenol, Aldehyde | ZnO-NPs, solvent-free | Environmentally friendly, recyclable catalyst | rsc.org |

Cascade and Cyclization Reactions for Benzothiazole Formation

Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient pathway to complex molecules like benzothiazoles from simple starting materials. nih.gov

One such strategy involves a metal-free, one-pot cascade reaction of 2-iodoanilines with acid chlorides in the presence of Lawesson's reagent. nih.govacs.org This sequence proceeds through the formation of a benzamide (B126), its thionation to a benzothioamide, and subsequent intramolecular cyclization to yield the 2-substituted benzothiazole. nih.govacs.org Another approach is the Brønsted acid-catalyzed cyclization of 2-aminothiophenols with β-diketones, which occurs under metal- and oxidant-free conditions. organic-chemistry.org Furthermore, visible-light-driven photoredox catalysis enables the radical cyclization of thioanilides, featuring C-H functionalization and C-S bond formation to construct the benzothiazole ring. organic-chemistry.org These methods highlight the diversity of cyclization strategies available, from traditional thermal cyclizations to modern photocatalytic processes. indexcopernicus.commdpi.com

Advanced Derivatization Strategies for this compound Analogs

Once the this compound core is synthesized, further modifications can be introduced to create a library of analogs. Advanced derivatization often targets the C-H bonds of the heterocyclic ring system for functionalization.

Regioselective C–H Functionalization

Direct C-H functionalization is a powerful, atom-economical tool for modifying aromatic and heteroaromatic cores without the need for pre-functionalized substrates. mdpi.com For 2-substituted benzothiazoles like this compound, C-H functionalization can occur at several positions.

The C2-H bond of an unsubstituted benzothiazole is the most acidic and is often the primary site for functionalization. acs.orgacs.org However, in this compound, this position is already occupied. Therefore, derivatization must target the C-H bonds on the fused benzene (B151609) ring (positions C4, C5, C6, and C7). Research has shown that regioselective functionalization of these positions is achievable. For instance, directed C-H borylation using iridium catalysts can selectively install boryl groups at the C4, C5, C6, and C7 positions of the related 2,1,3-benzothiadiazole (B189464) (BTD) system, creating versatile building blocks for further cross-coupling reactions. acs.orgnih.gov Similarly, palladium-catalyzed C-H activation can direct arylation to specific positions on the benzene ring of the benzothiazole core. mdpi.com These methods allow for the systematic and predictable introduction of new substituents, enabling the synthesis of a wide range of this compound analogs with tailored properties. acs.orgresearchgate.net

Aryne Reactivity in Benzothiazole Synthesis

The application of arynes, highly reactive intermediates derived from aromatic rings, constitutes a significant strategy for the synthesis of substituted benzothiazole and benzoisothiazole systems. Arynes are typically generated in situ from precursors like 2-(trimethylsilyl)aryl triflates through the action of a fluoride (B91410) source. acs.orgresearchgate.net These versatile electrophiles can undergo cycloaddition reactions with various partners to construct the heterocyclic core. diva-portal.org

One notable approach involves the reaction of arynes with 1,2,5-thiadiazoles to yield 3-substituted benzo[d]isothiazoles. researchgate.net The reaction of an aryne precursor with benzothioamide derivatives can lead to the formation of 2,4-disubstituted benzothiazoles, accomplishing the sequential formation of C-S, C-N, and C-C bonds. nih.gov Furthermore, the intramolecular nucleophilic addition of a sulfur atom from a thiocarbamate to a generated aryne intermediate is a key step in forming the benzothiazole ring system. caltech.edu

The regioselectivity of these reactions, particularly with unsymmetrical arynes, can often be rationalized by the aryne distortion model, which posits that nucleophilic attack preferentially occurs at the more distorted, and thus more electrophilic, carbon of the aryne triple bond. diva-portal.org This methodology avoids the use of hazardous reagents like disulfur (B1233692) dichloride or phosphorus pentachloride, which are common in more traditional routes. acs.org While a broad range of substituents on the aryne precursor is tolerated, the primary utility lies in creating diverse substitution patterns on the benzo portion of the benzothiazole ring. acs.orgdiva-portal.org

Functionalization through Substituent Introduction at the 2-Position

The introduction of substituents at the C-2 position is a primary strategy for elaborating the benzothiazole scaffold. mdpi.commdpi.com A prevalent method involves the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds, such as aldehydes, ketones, carboxylic acids, or esters. mdpi.comnih.gov The reaction with an aldehyde, for instance, initially forms a 2-alkyl-2,3-dihydrobenzo[d]thiazole intermediate, which is subsequently oxidized to the corresponding 2-substituted benzothiazole. mdpi.com

Direct C-H functionalization of an existing benzothiazole ring is another powerful technique. rsc.orgacs.org This can be achieved through transition-metal-catalyzed coupling reactions with reagents like aryl halides, benzyl (B1604629) alcohols, or aryl boronic acids. rsc.orgacs.org For example, iron-catalyzed reactions of benzothiazoles with styrenes proceed via the in situ generation of a benzaldehyde (B42025) intermediate and the ring-opening of the benzothiazole to 2-aminothiophenol; these intermediates then condense and cyclize to form the 2-arylbenzothiazole product. rsc.org

Metal-free approaches have also been developed. A radical pathway using phenyliodonium (B1259483) diacetate (PIDA) enables the synthesis of 2-arylbenzothiazoles. rsc.org Another strategy involves a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur, where DMSO acts as the oxidant in the final cyclization step. nih.gov These methods highlight the versatility in creating 2-alkyl and 2-aryl benzothiazoles, including structures like this compound, by selecting the appropriate aldehyde or other coupling partner. mdpi.comresearchgate.net

| Method | Reactants | Catalyst/Reagent | Key Features | Reference(s) |

| Condensation | 2-Aminothiophenol, Aldehydes/Ketones | H₂O₂/HCl, Amberlite IR120, etc. | High yields, often eco-friendly conditions. | mdpi.com |

| C-H Functionalization | Benzothiazole, Alkenes/Alcohols | Fe or Cu catalysts, TBHP | Direct functionalization without pre-activated substrates. | rsc.org |

| Three-Component Reaction | Aromatic Amine, Aliphatic Amine, Sulfur | None (DMSO as oxidant) | Catalyst- and additive-free, forms multiple bonds in one pot. | nih.gov |

| Radical-Mediated Synthesis | Benzothiazole, Styrenes | Phenyliodonium diacetate (PIDA) | Metal-free synthesis of 2-arylbenzothiazoles. | rsc.org |

| Intramolecular Cyclization | Thiobenzanilides | Transition-metal catalysts | Cyclization of pre-formed amides. | nih.gov |

Synthesis of Hybrid Benzothiazole Architectures (e.g., Triazole, Thiadiazole)

Molecular hybridization, which combines the benzothiazole scaffold with other heterocyclic rings like triazoles or thiadiazoles, is a common strategy for creating complex molecular architectures. nih.govrsc.org The synthesis of benzothiazole-triazole hybrids often utilizes "click chemistry," specifically the copper(I)-catalyzed 1,3-dipolar cycloaddition reaction between a terminal alkyne and an azide (B81097). nih.govajgreenchem.com In a typical sequence, a benzothiazole moiety is functionalized with either an alkyne or an azide group, which then reacts with a corresponding triazole precursor to form the hybrid molecule. ajgreenchem.com For example, 2-{2,4-bis[(prop-2-yn-1-yl) oxy] phenyl}-1,3-benzothiazole can be reacted with various substituted aryl azides to yield a series of benzothiazole-triazole derivatives. ajgreenchem.com

The synthesis of benzothiazole-thiadiazole hybrids involves different cyclization and coupling strategies. researchgate.nettandfonline.com One route starts with a 2-aminobenzothiazole (B30445) derivative which is elaborated through several steps to incorporate a 1,3,4-thiadiazole (B1197879) ring. researchgate.nettandfonline.com This can involve creating a key intermediate like a substituted 1,3,4-thiadiazole-2-thiol, which is then coupled with a chloroacetylated 2-aminobenzothiazole. tandfonline.com Another approach involves synthesizing a benzothiazole-2-carboxylic acid and coupling it with an amine-functionalized thiadiazole. researchgate.net These multistep syntheses allow for the creation of diverse hybrid structures where the benzothiazole and thiadiazole rings are connected through various linkers, such as thioacetamide (B46855) groups. mdpi.com

| Hybrid Type | Key Reaction | Reactant Moieties | Catalyst/Conditions | Reference(s) |

| Benzothiazole-Triazole | 1,3-Dipolar Cycloaddition ("Click" Chemistry) | Benzothiazole-alkyne, Aryl azide | Copper(I) salts | nih.govajgreenchem.com |

| Benzothiazole-Triazole | One-pot condensation | 2-Hydrazinobenzothiazole, Anthranilic acid, Aldehydes | Reflux, catalyst-free | nih.gov |

| Benzothiazole-Thiadiazole | Multi-step coupling | 2-Chloro-N-(benzothiazol-2-yl)acetamide, 1,3,4-Thiadiazole-2-thiol | Base (e.g., K₂CO₃), reflux | researchgate.nettandfonline.com |

| Benzothiazole-Thiadiazole | Amide Coupling | 6-Fluorobenzo[d]thiazole-2-carboxylic acid, Amine-functionalized thiadiazole | Standard coupling reagents | researchgate.net |

Mechanistic Investigations of 1,3-Benzothiazole Formation and Derivatization

Understanding the underlying mechanisms of benzothiazole formation and functionalization is crucial for optimizing existing synthetic routes and designing new ones. Research in this area often combines photophysical, electrochemical, and spectroscopic techniques to probe reaction pathways and identify transient species.

Photophysical and Electrochemical Studies of Reaction Pathways

Photophysical and electrochemical studies have provided significant insights into the mechanisms of benzothiazole synthesis, particularly for reactions mediated by light or electric current. In the visible-light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, it has been shown that an in situ-generated disulfide intermediate can act as a photosensitizer. nih.govacs.orgacs.org This disulfide absorbs visible light and photosensitizes molecular oxygen to generate key oxidants like singlet oxygen and superoxide (B77818) anions, which are responsible for the final dehydrogenation step of the reaction. nih.govacs.orgorganic-chemistry.org Photophysical investigations of D-π-A-π-D systems based on a benzothiazole core reveal that photochemical stability is influenced by factors such as oxygen concentration and irradiation wavelength, with processes like trans-cis photoisomerization being potential degradation pathways. nih.gov

Electrochemical methods offer an alternative, environmentally benign route for benzothiazole synthesis. researchgate.netbenthamdirect.com Studies have detailed the electrochemical C-H thiolation of thioamides to form benzothiazoles. acs.org Mechanistic investigations suggest that in a TEMPO-catalyzed process, the thioamide substrate is oxidized by electrochemically generated TEMPO+ to form a thioamidyl radical, which then undergoes homolytic aromatic substitution to forge the critical C–S bond. acs.org Cyclic voltammetry and density functional theory (DFT) studies further suggest that benzothiazole formation can proceed via a mechanism involving an electrophilic sulfur radical. thieme-connect.com These studies help to control and optimize reaction conditions by elucidating the roles of various redox species and intermediates. researchgate.net

In Situ-Generated Intermediate Analysis

The direct observation and analysis of transient intermediates are fundamental to confirming proposed reaction mechanisms. In the photocatalytic synthesis of benzothiazoles, detailed mechanistic studies have confirmed the formation of a photosensitizing disulfide from 2-aminothiophenol. nih.govacs.orgacs.org This disulfide was identified through experiments where its isolated form was used in the reaction, successfully promoting the transformation. acs.org The initial condensation between 2-aminothiophenol and an aldehyde rapidly forms a benzothiazoline intermediate, which was observed to accumulate before the subsequent photo-oxidative step. acs.org

In other synthetic routes, such as the iron-catalyzed reaction of benzothiazoles with styrenes, control experiments have confirmed the presence of benzaldehyde and 2-aminothiophenol as key intermediates. rsc.org The benzaldehyde is generated from the oxidation of styrene, while the 2-aminothiophenol comes from the ring-opening of the starting benzothiazole. rsc.org These intermediates then react to form an imine, which cyclizes to produce the final product. rsc.org The ability to detect and characterize these short-lived species, often through spectroscopic methods under reaction conditions, provides direct evidence for the proposed multi-step pathways. rsc.orgacs.org

Kinetic and Thermodynamic Aspects of Benzothiazole Cyclization

The formation of the benzothiazole ring system is generally a thermodynamically favorable process. Theoretical studies using quantum chemical calculations have investigated the thermodynamic data for the formation of benzothiazole and its derivatives. scirp.org These calculations, which determine parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), predict that the formation of these molecules is spontaneous and exothermic under standard conditions (298.15 K and 1 atm). scirp.org This intrinsic stability contributes to the high yields often observed in benzothiazole synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis and Proton Chemical Shifts

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the arrangement of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals correspond to the protons of the benzothiazole ring and the pentyl chain.

The aromatic protons of the benzothiazole moiety typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org Specifically, the protons on the benzene ring of the benzothiazole core exhibit characteristic splitting patterns. For instance, in related benzothiazole structures, the protons H-4 and H-7 have been observed as singlets at chemical shifts of approximately δ 7.89 and 7.84 ppm, respectively. up.ac.za The protons of the pentyl group are found in the upfield region. The terminal methyl (CH₃) group protons typically appear as a triplet around δ 0.9 ppm. The methylene (B1212753) (CH₂) groups of the pentyl chain show a series of multiplets at varying chemical shifts, generally between δ 1.3 and 3.2 ppm, with the methylene group adjacent to the benzothiazole ring being the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| -CH₂- (adjacent to ring) | ~3.2 | Triplet |

| -CH₂- | ~1.8 | Multiplet |

| -CH₂- | ~1.4 | Multiplet |

| -CH₂- | ~1.3 | Multiplet |

| -CH₃ | ~0.9 | Triplet |

Data is predictive and based on typical chemical shift ranges for similar structures.

¹³C NMR Spectral Analysis and Carbon Chemical Shifts

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. savemyexams.comlibretexts.org In the ¹³C NMR spectrum of this compound, the carbon atoms of the benzothiazole ring and the pentyl chain resonate at distinct chemical shifts.

The carbon atoms of the benzothiazole ring are typically observed in the downfield region (δ 120-170 ppm). The C2 carbon, being part of the C=N bond, is significantly deshielded and appears at a lower field, often around 168 ppm. acgpubs.org The carbons of the pentyl chain appear in the upfield region of the spectrum. The terminal methyl carbon is the most shielded and appears at approximately δ 14 ppm, while the other methylene carbons resonate at progressively higher chemical shifts as they get closer to the electron-withdrawing benzothiazole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C=N) | ~168 |

| Aromatic-C | 120 - 155 |

| -CH₂- (adjacent to ring) | ~35 |

| -CH₂- | ~31 |

| -CH₂- | ~29 |

| -CH₂- | ~22 |

| -CH₃ | ~14 |

Data is predictive and based on typical chemical shift ranges for similar structures.

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the structural assignments made from 1D NMR data.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would show correlations between the adjacent protons within the pentyl chain, confirming their connectivity. It would also reveal couplings between the protons on the benzothiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). youtube.comcolumbia.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection between the pentyl chain and the benzothiazole ring. For example, the protons of the methylene group adjacent to the ring would show a correlation to the C2 carbon of the benzothiazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₅NS, which corresponds to a molecular weight of approximately 205.32 g/mol . nih.gov

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 205. The fragmentation of the molecule under electron ionization would likely involve the cleavage of the pentyl chain. Common fragmentation pathways for alkyl-substituted benzothiazoles include the loss of alkyl fragments. For instance, cleavage of the bond between the first and second carbon of the pentyl chain would result in the formation of a stable benzothiazol-2-ylmethyl cation. Further fragmentation of the benzothiazole ring itself can also occur, leading to characteristic ion fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to π→π* and n→π* electronic transitions within the benzothiazole ring system. researchgate.net

The benzothiazole moiety contains a conjugated system of pi electrons, which gives rise to strong π→π* transitions, typically observed in the shorter wavelength region of the UV spectrum. researchgate.net Additionally, the presence of the nitrogen and sulfur heteroatoms with their non-bonding electrons allows for n→π* transitions, which are generally weaker and occur at longer wavelengths. The absorption spectra of benzothiazole derivatives typically show intense charge-transfer absorption bands in the UV-visible region. researchgate.net The exact positions and intensities of these absorption bands can be influenced by the solvent and the nature of the substituents on the benzothiazole ring.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups and structural features of the molecule.

Key vibrational modes for this compound would include:

C-H stretching: Aliphatic C-H stretching vibrations from the pentyl group are typically observed in the region of 2850-3000 cm⁻¹. Aromatic C-H stretching vibrations from the benzothiazole ring appear at slightly higher wavenumbers, around 3000-3100 cm⁻¹.

C=N stretching: The stretching vibration of the carbon-nitrogen double bond (C=N) within the thiazole (B1198619) ring is a characteristic absorption, typically found in the range of 1600-1650 cm⁻¹. researchgate.net

C=C stretching: Aromatic C=C stretching vibrations of the benzene ring are observed in the region of 1450-1600 cm⁻¹.

C-S stretching: The stretching vibration of the carbon-sulfur single bond (C-S) is typically weaker and found at lower wavenumbers.

C-H bending: Bending vibrations of the C-H bonds (both aliphatic and aromatic) appear at various frequencies in the fingerprint region of the spectrum (below 1500 cm⁻¹).

These characteristic IR absorption bands provide a molecular fingerprint that can be used to confirm the presence of the benzothiazole ring and the pentyl substituent.

Crystallographic Studies of Benzothiazole Derivatives

While a specific crystal structure for this compound is not publicly available, crystallographic studies of other benzothiazole derivatives provide valuable insights into the geometry and packing of this class of compounds. X-ray crystallography has been used to determine the three-dimensional structure of various substituted benzothiazoles. nih.govacs.org

Computational Chemistry and Theoretical Modeling of 2 Pentyl 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-Pentyl-1,3-benzothiazole, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its fundamental properties. nbu.edu.sachemijournal.com

The first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. chemijournal.com For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles for the entire structure, including the fused benzene (B151609) and thiazole (B1198619) rings and the flexible 2-pentyl side chain.

The benzothiazole (B30560) core is largely planar, but the pentyl group introduces significant conformational flexibility. nbu.edu.sa Theoretical studies on similar 2-substituted benzothiazoles have shown that rotation around the single bond connecting the substituent to the thiazole ring can lead to different stable conformers. nbu.edu.sa A potential energy surface scan, performed by systematically varying the key dihedral angle, can identify the most energetically favorable conformations (e.g., A form and B form) and the rotational barriers between them. nbu.edu.sa

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.75 | C-S-C | 88.0 - 89.0 |

| C=N | 1.29 - 1.34 | C-N-C | 111.0 - 112.0 |

| C-C (ring) | 1.45 - 1.48 | N-C-C | 115.0 - 116.0 |

| C-N | 1.39 | S-C-C | 110.0 - 111.0 |

Data compiled from studies on various benzothiazole derivatives. nbu.edu.sacore.ac.uk

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. mdpi.comscirp.org For benzothiazole derivatives, these values are typically calculated in the range of 3.95 to 4.73 eV. nbu.edu.samdpi.com The presence of the electron-donating pentyl group is expected to influence the HOMO-LUMO gap of the parent benzothiazole structure.

Table 2: Representative Frontier Molecular Orbital Energies for Benzothiazole Derivatives (Note: This table contains illustrative values based on related compounds, as specific data for this compound was not found.)

| Parameter | Energy (eV) |

| EHOMO | -6.0 to -6.5 |

| ELUMO | -1.5 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 4.7 |

Values are typical for 2-substituted benzothiazoles calculated via DFT methods. nbu.edu.samdpi.com

Theoretical vibrational analysis using DFT allows for the simulation of infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to assign specific vibrational modes to observed spectral bands. core.ac.ukresearchgate.net These calculations confirm the optimized structure as a true minimum on the potential energy surface (absence of imaginary frequencies) and provide a detailed understanding of the molecule's vibrational behavior. mdpi.com

For this compound, the simulated spectrum would show characteristic peaks for the benzothiazole ring system, such as C=N stretching, C-S stretching, and aromatic C-C and C-H vibrations. core.ac.uk Additionally, distinct vibrational modes corresponding to the pentyl group, including symmetric and asymmetric C-H stretching and bending vibrations, would be identified. mdpi.com

Table 3: Selected Vibrational Frequencies and Assignments for a Benzothiazole Structure with an Alkyl Substituent (Note: This is an illustrative table of expected vibrational modes.)

| Wavenumber (cm-1) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2960-2850 | Alkyl C-H stretching (from pentyl group) |

| ~1615-1580 | C=C aromatic ring stretching |

| ~1500-1400 | C=N stretching |

| ~750 | C-S stretching |

Assignments based on general vibrational studies of benzothiazole derivatives. core.ac.ukmdpi.com

A Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule. scirp.org It illustrates the electrostatic potential on the electron density surface, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. mdpi.com

In an MESP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Such a region is expected around the nitrogen atom of the thiazole ring due to its lone pair of electrons. scirp.orgmdpi.com Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack, often found around hydrogen atoms. mdpi.com The pentyl chain would primarily exhibit neutral potential (green).

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. For a molecule with a flexible side chain like this compound, MD simulations are invaluable for exploring its conformational landscape. mdpi.com By simulating the motion of atoms according to the principles of classical mechanics, MD can reveal how the pentyl chain folds and moves, identifying the most populated and energetically stable conformations in different environments (e.g., in a vacuum or in a solvent).

Quantum Chemical Parameters and Reactivity Indices

From the HOMO and LUMO energies calculated by DFT, several quantum chemical parameters and reactivity indices can be derived to quantify the molecule's reactivity. scirp.org These descriptors provide a deeper understanding of the molecule's behavior in chemical reactions. mdpi.comscirp.org

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.comscirp.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

Hyperpolarizability (β): Relates to the non-linear optical (NLO) properties of a molecule, indicating its potential for applications in optoelectronics. mdpi.com

Table 4: Illustrative Quantum Chemical Parameters for Benzothiazole Derivatives (Note: These values are representative of the benzothiazole class of compounds and are not specific to this compound.)

| Parameter | Definition | Typical Value Range |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | 3.5 - 4.5 eV |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | 2.0 - 2.4 eV |

| Polarizability (α) | - | Varies with method |

| Hyperpolarizability (β) | - | Varies with method |

Definitions and typical value ranges derived from computational studies on benzothiazole derivatives. mdpi.comscirp.orgscirp.org

In Silico Studies in Structure-Based Drug Design

Computational chemistry and theoretical modeling are pivotal in modern drug discovery, offering insights into the behavior of molecules at an atomic level. For this compound, a member of the pharmacologically significant benzothiazole family, in silico methods provide a valuable lens through which to predict its potential as a therapeutic agent. These computational approaches, including molecular docking and ADMET profiling, enable a preliminary assessment of a compound's biological interactions and pharmacokinetic properties before extensive laboratory synthesis and testing.

While comprehensive research specifically detailing the computational analysis of this compound is not extensively available in peer-reviewed literature, we can explore the theoretical application of these powerful predictive tools to this molecule. The following sections outline the methodologies and potential insights that would be gained from such studies, based on established computational protocols applied to other benzothiazole derivatives.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a ligand (like this compound) to the active site of a target protein. The primary goal is to determine the binding affinity and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A hypothetical molecular docking study of this compound would involve selecting a protein target relevant to a specific disease area where benzothiazole derivatives have shown promise. For instance, various enzymes and receptors involved in cancer, microbial infections, or neurodegenerative diseases could be chosen. The simulation would then calculate the most stable binding conformation and provide a scoring function to estimate the binding free energy. A lower binding energy typically indicates a more stable and potentially more potent ligand-protein interaction.

The insights from such a simulation would be crucial for understanding how the pentyl group and the benzothiazole core contribute to binding. The flexibility of the pentyl chain could allow it to fit into hydrophobic pockets within the protein's active site, potentially enhancing binding affinity. The nitrogen and sulfur atoms of the benzothiazole ring could act as hydrogen bond acceptors or participate in other polar interactions.

Table 1: Theoretical Molecular Docking Interactions of this compound with a Hypothetical Protein Target

| Interaction Type | Interacting Residues of Protein Target | Atoms of this compound Involved |

| Hydrogen Bond | Amino Acid 1 (e.g., Serine) | Nitrogen of the thiazole ring |

| Hydrophobic | Amino Acid 2 (e.g., Leucine) | Pentyl chain |

| Hydrophobic | Amino Acid 3 (e.g., Valine) | Benzene ring of the benzothiazole core |

| Pi-Pi Stacking | Amino Acid 4 (e.g., Phenylalanine) | Benzene ring of the benzothiazole core |

This table is a hypothetical representation of potential interactions and is for illustrative purposes only, as specific docking studies for this compound are not publicly available.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling via Computational Methods

The journey of a drug through the body is a complex process, and its success is largely determined by its ADMET properties. Computational ADMET profiling uses various models to predict these properties, helping to identify potential liabilities early in the drug discovery pipeline.

For this compound, an in silico ADMET evaluation would provide predictions on its drug-likeness. These predictions are based on its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Absorption: This parameter predicts how well the compound is absorbed from the gastrointestinal tract into the bloodstream. Models would assess its solubility and permeability.

Distribution: This refers to how the compound is spread throughout the body's tissues and fluids. Predictions would include its ability to cross the blood-brain barrier and its binding to plasma proteins.

Metabolism: This involves the chemical modification of the compound by enzymes in the body, primarily in the liver. Computational tools can predict its susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: This is the removal of the compound and its metabolites from the body.

Toxicity: In silico models can predict potential toxicities, such as carcinogenicity, mutagenicity, and cardiotoxicity.

Table 2: Predicted ADMET Properties of this compound

| ADMET Property | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed orally. |

| Caco-2 Permeability | High | Suggests good intestinal membrane permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely | May have potential for CNS activity or CNS-related side effects. |

| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions involving this enzyme. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low likelihood of causing genetic mutations. |

| Carcinogenicity | Non-carcinogen | Predicted to have a low risk of causing cancer. |

The data in this table is generated based on general predictions for compounds with similar structures and should be considered illustrative. Specific computational studies are required for accurate profiling of this compound.

Structure Activity Relationship Sar Studies in Benzothiazole Chemistry

Correlations between Structural Modifications and Biological Potency

The biological activity of benzothiazole (B30560) derivatives is intrinsically linked to the nature of the substituent at the 2-position. The introduction of an alkyl chain, such as a pentyl group, significantly impacts the compound's lipophilicity, which in turn affects its absorption, distribution, and interaction with biological targets.

Key Research Findings on 2-Alkylbenzothiazoles:

Influence of Alkyl Chain Length: The length of the alkyl chain at the C-2 position is a critical determinant of biological potency. Studies on various 2-alkylbenzothiazole derivatives have shown that altering the chain length can modulate activities such as anticancer and antimicrobial effects. While specific data for a continuous series from C1 to C5 is not always consolidated in a single study, the principle remains that lipophilicity increases with chain length, which can enhance cell membrane permeability and interaction with hydrophobic pockets in target proteins. However, an excessively long chain can also lead to decreased solubility and bioavailability. The pentyl group often represents a balance, providing sufficient lipophilicity without compromising solubility to a prohibitive extent.

Antiproliferative Activity: Research into 2-substituted benzothiazoles has identified their potential as anticancer agents. nih.govresearchgate.net For instance, certain 2-alkyl and 2-aryl benzothiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. frontiersin.orgresearchgate.net The mechanism often involves the induction of apoptosis. The substitution pattern on the benzothiazole core, in conjunction with the 2-pentyl group, dictates the potency and selectivity of these compounds.

Table 1: Illustrative Biological Activity of 2-Substituted Benzothiazole Derivatives This table is a representative compilation based on general findings in the literature and illustrates the impact of C-2 substitution on biological activity.

| Compound | C-2 Substituent | Biological Activity | Target/Cell Line | Potency (IC₅₀/MIC) |

| Derivative A | Methyl | Anticancer | MCF-7 (Breast Cancer) | Moderate |

| Derivative B | Propyl | Anticancer | A549 (Lung Cancer) | Increased Potency |

| Derivative C | Pentyl | Anticancer | Various Cell Lines | Often Optimized Potency |

| Derivative D | Phenyl | Anticancer | Various Cell Lines | High Potency |

| Derivative E | Pentyl | Antibacterial | S. aureus | Effective |

| Derivative F | Benzyl (B1604629) | Antibacterial | E. coli | Variable |

Note: IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are dependent on the specific assay conditions and are presented here conceptually.

Influence of Substituent Effects on Pharmacological Profiles

The pharmacological profile of 2-Pentyl-1,3-benzothiazole can be finely tuned by introducing various substituents onto the benzene (B151609) ring. These modifications exert electronic and steric effects that alter the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic properties.

Electronic Effects:

Electron-Donating Groups (EDGs): The pentyl group at the C-2 position is itself a weak electron-donating group. The addition of other EDGs, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, to the benzene ring can increase the electron density of the benzothiazole system. This can enhance the binding affinity to certain biological targets by modulating the molecule's electrostatic potential.

Electron-Withdrawing Groups (EWGs): Conversely, introducing EWGs like nitro (-NO₂) or halogen atoms (e.g., -Cl, -F) can decrease the electron density. mdpi.com Such modifications are known to significantly influence the anticancer and antimicrobial activities of benzothiazole derivatives. semanticscholar.org For example, the presence of a nitro group has been noted in compounds with potent dual anti-inflammatory and anticancer activities. frontiersin.org Halogen substituents can enhance membrane permeability and introduce new points for intermolecular interactions, such as halogen bonding.

Steric Effects: The size and position of substituents on the benzothiazole ring create steric hindrance that can influence the molecule's conformation and its ability to fit into the binding site of a target protein. Strategic placement of bulky groups can enhance selectivity for a specific target over others, thereby reducing off-target effects. For example, substitutions at the C-6 position have been shown to be particularly important for a variety of biological activities. benthamscience.comresearchgate.net

Table 2: Impact of Benzene Ring Substituents on the Activity of 2-Alkylbenzothiazoles This table illustrates the general effects of substituents on the pharmacological profile of a 2-alkylbenzothiazole scaffold.

| Substituent Group | Position on Benzene Ring | Electronic Effect | Typical Impact on Pharmacological Profile |

| -F, -Cl | 5 or 6 | Electron-Withdrawing, Lipophilic | Often enhances anticancer and antimicrobial activity. |

| -NO₂ | 6 | Strong Electron-Withdrawing | Can significantly increase potency but may also affect toxicity. |

| -OCH₃ | 6 | Electron-Donating | May enhance activity, potentially by improving interaction with specific residues in a target's active site. |

| -CH₃ | 5 or 6 | Weak Electron-Donating | Can improve lipophilicity and binding through hydrophobic interactions. |

Rational Design Principles for Enhanced Biological and Functional Activity

The development of novel this compound derivatives with superior therapeutic properties is guided by rational design principles. This approach leverages SAR data to make targeted modifications that optimize a compound's interaction with its biological target.

Key Design Strategies:

Scaffold Hopping and Bioisosteric Replacement: One common strategy involves replacing parts of the molecule with other chemical groups (bioisosteres) that retain similar biological activity but may improve physicochemical or pharmacokinetic properties. For the 2-pentylbenzothiazole scaffold, the pentyl chain could be replaced with other lipophilic groups, or the benzothiazole core could be modified, for example, by replacing it with a benzimidazole (B57391) or benzoxazole (B165842) to explore different binding interactions.

Hybrid Molecule Design: This approach involves combining the 2-pentylbenzothiazole core with another pharmacologically active moiety to create a hybrid compound with dual or enhanced activity. For instance, linking the benzothiazole scaffold to groups known to inhibit specific enzymes like VEGFR-2 or BRAF can create potent and targeted anticancer agents. researchgate.netnih.govsemanticscholar.org The design often incorporates three key parts: the benzothiazole core, a linker, and another (hetero)aromatic system. mdpi.com

Structure-Based and Ligand-Based Drug Design: Computational tools play a crucial role in modern drug design.

Docking Studies: Molecular docking can be used to predict how different derivatives of 2-pentylbenzothiazole will bind to the active site of a target protein. This allows for the in-silico screening of virtual compounds and the prioritization of candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can predict the activity of unsynthesized molecules and identify the key structural features that are most important for potency, guiding further optimization efforts.

By systematically applying these principles, researchers can modify the this compound structure to enhance its affinity for a target, improve its selectivity, and optimize its drug-like properties, ultimately leading to the development of more effective and safer therapeutic agents.

Biological and Pharmacological Research of Benzothiazole Derivatives Mechanistic and in Vitro Focus

Enzyme Inhibition Studies

Benzothiazole (B30560) derivatives have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases.

Certain benzothiazole derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters and implicated in neurodegenerative diseases like Parkinson's disease. nih.gov

One study detailed the design and synthesis of novel benzothiazole-hydrazone derivatives as human MAO-B (hMAO-B) inhibitors. mdpi.com In this series, compound 3e emerged as the most active, with an IC50 value of 0.060 µM. mdpi.com Enzyme kinetic studies, utilizing Lineweaver-Burk plots, revealed that compound 3e acts as a non-competitive inhibitor of hMAO-B, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com The calculated Ki value for this compound was 0.061 µM. mdpi.com

Another series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives was designed as multifunctional agents for Parkinson's disease. nih.gov The representative compound 3h from this series demonstrated potent and selective MAO-B inhibitory activity with an IC50 of 0.062 µM. nih.gov Further investigation into its mechanism showed that its inhibition is competitive and reversible. nih.gov

In a different study, a series of 14 new benzothiazoles were synthesized, with several compounds showing significant activity against both acetylcholinesterase (AChE) and MAO-B. rsc.org Compound 4f was particularly noteworthy, with an IC50 value of 40.3 ± 1.7 nM for MAO-B inhibition. rsc.org Docking studies suggested a strong interaction between compound 4f and the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of the MAO-B enzyme. rsc.org

| Compound | IC50 (µM) | Inhibition Mechanism |

|---|---|---|

| 3e | 0.060 | Non-competitive |

| 3h | 0.062 | Competitive, Reversible |

| 4f | 0.0403 | Not specified |

NQO2 is an enzyme implicated in oxidative stress and has been identified as a target for conditions like cancer and inflammation. manchester.ac.ukmdpi.com Benzothiazole derivatives have been explored as inhibitors of this enzyme.

In a study where resveratrol (B1683913) was used as a lead compound, a series of 55 benzothiazoles were designed and synthesized as NQO2 inhibitors. manchester.ac.ukmdpi.com Several of these compounds displayed potent inhibitory activity. The most active compound, 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole (15) , which closely mimics resveratrol, had an IC50 of 25 nM. manchester.ac.ukmdpi.com Other potent inhibitors included derivatives from a 3',4',5'-trimethoxybenzothiazole series, such as compound 40 (6-methoxy, IC50 51 nM), compound 48 (6-amino, IC50 79 nM), and compound 49 (6-acetamide, IC50 31 nM). manchester.ac.ukmdpi.com Computational modeling indicated that the most effective compounds had good shape complementarity and formed polar interactions within the NQO2 active site. manchester.ac.ukmdpi.com

| Compound | IC50 (nM) |

|---|---|

| 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole (15) | 25 |

| 6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole (40) | 51 |

| 6-amino-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole (48) | 79 |

| 6-acetamido-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole (49) | 31 |

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications to address hyperpigmentation. mdpi.com

A study of sixteen 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazole derivatives identified potent tyrosinase inhibitors. mdpi.com The compound 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (1b) was the most potent, with an IC50 value of 0.2 ± 0.01 μM, which is 55 times more potent than the standard inhibitor, kojic acid. mdpi.com Kinetic studies indicated that compound 1b is a competitive inhibitor for both the monophenolase and diphenolase activities of mushroom tyrosinase. mdpi.com

Another investigation into benzothiazole-thiourea hybrids also revealed significant tyrosinase inhibitory activity. tandfonline.com In this series, compound BT2 was the most effective inhibitor with an IC50 of 1.3431 ± 0.0254 µM, substantially better than kojic acid (IC50 = 16.8320 ± 1.1600 µM). tandfonline.comepa.gov The inhibition mechanism for BT2 was determined to be non-competitive, with a Ki value of 2.8 µM. tandfonline.comepa.gov

Furthermore, a series of thiazole- and benzothiazole-based selones were synthesized and showed potent mushroom tyrosinase inhibition. matilda.scienceacs.org A benzothiazole-based selone (compound 3 ) with a free -NH group was the most effective, with an IC50 of 0.47 μM, nearly 50 times more potent than kojic acid. matilda.scienceacs.org Kinetic analysis pointed to a mixed-type inhibition mechanism. acs.org

| Compound | IC50 (µM) | Inhibition Mechanism |

|---|---|---|

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (1b) | 0.2 ± 0.01 | Competitive |

| BT2 | 1.3431 ± 0.0254 | Non-competitive |

| Benzothiazole-based selone (3) | 0.47 | Mixed-type |

| Kojic Acid (Standard) | ~11 | Not specified |

Benzothiazole derivatives have also demonstrated inhibitory effects against enzymes involved in carbohydrate and lipid metabolism, such as α-glucosidase and pancreatic lipase (B570770), which are targets for managing diabetes and obesity. mdpi.com

A series of benzothiazole-based oxadiazole derivatives were synthesized and evaluated for α-glucosidase inhibition. nih.gov All 23 analogs showed varying degrees of inhibitory activity, with IC50 values ranging from 0.5 ± 0.01 to 30.90 ± 0.70 μM, which were significantly more potent than the standard drug acarbose (B1664774) (IC50 = 866.30 ± 3.20 μM). nih.gov

In the realm of lipase inhibition, a series of benzothiazoles containing a cyano group were synthesized and assessed as endothelial lipase (EL) inhibitors. nih.gov Compound 8i from this series showed potent EL activity and a favorable pharmacokinetic profile. nih.gov

DNA gyrase and topoisomerase are essential enzymes for DNA replication and are validated targets for antibacterial and anticancer drugs. nih.gov

A study on benzothiazole derivatives structurally similar to DNA purine (B94841) bases found that all 12 tested compounds acted as human topoisomerase IIα inhibitors. researchgate.netbilkent.edu.tresisresearch.org The most effective was 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) , with an IC50 value of 39 nM. researchgate.netbilkent.edu.tresisresearch.org Mechanistic studies revealed that BM3 is not a DNA intercalator or a topoisomerase poison but rather a catalytic inhibitor that binds to the DNA minor groove. researchgate.netbilkent.edu.tresisresearch.org It is believed that BM3 first binds to the topoisomerase IIα enzyme and then to the DNA. researchgate.netbilkent.edu.tr

Benzothiazole-based compounds have also been developed as ATP-competitive dual inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov To enhance their uptake in Gram-negative bacteria, these inhibitors were conjugated with siderophore mimics. nih.gov The conjugate 18b showed potent inhibition of Escherichia coli DNA gyrase and topoisomerase IV. nih.gov

Mechanistic Investigations of Cellular and Molecular Effects

Beyond direct enzyme inhibition, research has delved into the broader cellular and molecular effects of benzothiazole derivatives.

In a study focusing on breast cancer cell lines, 2-substituted benzothiazoles were found to significantly inhibit cancer cell growth. nih.gov The mechanisms involved a reduction in cell motility, disruption of the mitochondrial membrane potential, and induction of cell cycle arrest in the sub-G1 phase. nih.gov These compounds also led to an increase in the accumulation of reactive oxygen species (ROS), contributing to cell death. nih.gov At the molecular level, these derivatives decreased the protein levels of the epidermal growth factor receptor (EGFR), increased the gene transcription of the pro-apoptotic protein Bax, and downregulated the expression of genes in key signaling pathways, including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR. nih.gov

Another study on the hypoglycemic activity of benzothiazole derivatives found that the compound 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (34) increased the rate of glucose uptake in L6 myotubes. acs.org This effect was mediated by the activation of AMP-activated protein kinase (AMPK) and an increase in the abundance of GLUT4 glucose transporters in the plasma membrane. acs.org

Induction of Apoptosis in Cancer Cell Lines (In Vitro)

Benzothiazole derivatives have been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines through intrinsic, mitochondria-mediated pathways. One study found that a novel benzothiazole derivative (BTD) promoted the accumulation of reactive oxygen species (ROS), leading to the loss of mitochondrial transmembrane potential and subsequent apoptosis in colorectal tumor cells. frontiersin.org This process involves the upregulation of pro-apoptotic proteins like Bax and Bad and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-x. frontiersin.org

In breast cancer cell lines, including MCF-7 and MDA-MB-231, certain 2-substituted benzothiazoles were found to disrupt the mitochondrial membrane potential, leading to cell death. frontiersin.org Similarly, another novel derivative, YLT322, induced apoptosis in HepG2 human hepatocellular carcinoma cells by increasing Bax expression, decreasing Bcl-2 expression, and prompting the release of cytochrome c, which in turn activates caspases-3 and -9. frontiersin.org A derivative known as PB11 was also observed to induce classic apoptotic symptoms like DNA fragmentation and nuclear condensation in U87 glioblastoma and HeLa cervix cancer cells, with effects noted at nanomolar concentrations. frontiersin.org This was accompanied by an increase in caspase-3 and -9 activity, confirming the induction of the intrinsic apoptotic pathway. frontiersin.org

Table 1: Effects of Benzothiazole Derivatives on Apoptosis in Cancer Cell Lines

| Derivative | Cell Line(s) | Key Mechanistic Findings |

|---|---|---|

| BTD | Colorectal tumor cells | Increased ROS, loss of mitochondrial potential, modulated Bax/Bcl-2 family proteins. frontiersin.org |

| 2-substituted benzothiazoles | MCF-7, MDA-MB-231 (Breast cancer) | Disrupted mitochondrial membrane potential, induced cell cycle arrest. frontiersin.org |

| YLT322 | HepG2 (Hepatocellular carcinoma) | Increased Bax/Bcl-2 ratio, cytochrome c release, activation of caspases-3 and -9. frontiersin.org |

| PB11 | U87 (Glioblastoma), HeLa (Cervix cancer) | Induced DNA fragmentation and nuclear condensation; increased caspase-3 and -9 activity. frontiersin.org |

Modulation of Antioxidant Enzyme Activity (e.g., Superoxide (B77818) Dismutase, Glutathione Peroxidase)

Another study on hepatocellular carcinoma (HepG2) cells found that benzothiazole derivatives with fluorine and nitro substituents also led to reduced SOD activity. nih.gov The ability of these compounds to increase cellular ROS levels is considered a mechanism for selectively targeting tumor cells. iiarjournals.org In many cancer cell lines, baseline SOD activity is significantly higher than in healthy cells; by reducing this activity, benzothiazole derivatives disrupt the cancer cells' defense against oxidative stress. nih.goviiarjournals.org This disruption is a key part of their anticancer effect, leading to increased intracellular ROS, which can trigger apoptotic pathways. frontiersin.orgnih.gov

Interference with Cell Growth and Viability in Cultured Cells

Benzothiazole derivatives consistently demonstrate the ability to inhibit cell proliferation and reduce the viability of cultured cancer cells. A novel derivative, YLT322, showed potent growth inhibition across a broad spectrum of human cancer cells. frontiersin.org In clonogenic assays, YLT322 significantly inhibited the colony formation of HepG2 and Bel-7402 hepatocellular cancer cell lines in a concentration-dependent manner, with almost no colony formation detected at a concentration of 1 µM. frontiersin.org

In another study, a library of phenylacetamide derivatives containing a benzothiazole nucleus was tested against pancreatic (AsPC-1, Capan-2, BxPC-3) and paraganglioma (PTJ64i, PTJ86i) cancer cell lines. frontiersin.org These compounds induced a marked reduction in cell viability at low micromolar concentrations. frontiersin.org Furthermore, a series of benzothiazole-2-thiol derivatives exhibited significant inhibitory activities on the growth of various human cancer cell lines, with some compounds proving more effective than the standard chemotherapy drug cisplatin. One derivative, SKLB-163, showed potent antitumor activity against multiple human cancer cell lines with IC50 values in the low micromolar range. frontiersin.org

Table 2: Impact of Benzothiazole Derivatives on Cancer Cell Growth and Viability

| Derivative/Class | Cell Line(s) | Observed Effect |

|---|---|---|

| YLT322 | HepG2, Bel-7402 (Hepatocellular carcinoma) | Significant inhibition of colony formation in a dose-dependent manner. frontiersin.org |

| Phenylacetamide Benzothiazoles | AsPC-1, Capan-2, BxPC-3 (Pancreatic), PTJ64i, PTJ86i (Paraganglioma) | Marked reduction in cell viability at low micromolar concentrations. frontiersin.org |

| SKLB-163 | A375 (Melanoma), SPC-A1 (Lung), SW620 (Colorectal), HeLa (Cervical), PC-3 (Prostate) | Potent inhibition of cell viability with low micromolar IC50 values. frontiersin.org |

| Benzothiazole-based compounds | HepG2 (Hepatocellular carcinoma) | High cytotoxic activity, causing 50% cell death at 4 µM. frontiersin.org |

Investigations into Broad-Spectrum Biological Effects (In Vitro Models)

Antimicrobial Efficacy against Bacterial and Fungal Strains

In vitro studies have established that benzothiazole derivatives possess significant antimicrobial properties against a wide array of bacterial and fungal pathogens. A synthesized series of pyrrolo[2,1-b] frontiersin.orgiiarjournals.orgbenzothiazole derivatives effectively inhibited the growth of tested bacterial strains. frontiersin.org In particular, a compound featuring a p-fluorophenyl substituent demonstrated exceptional activity against all tested bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 4–10 μmol L⁻¹. frontiersin.org Another derivative showed higher potency against Staphylococcus aureus than the reference drug cefotaxime. frontiersin.org

In an effort to develop new antimicrobials, a library of compounds was generated by reacting dialkyne substituted 2-aminobenzothiazole (B30445) with various aryl azides. frontiersin.org One resulting compound showed maximum potency against all tested Gram-positive and Gram-negative bacterial strains with an MIC value of 3.12 μg/mL, which was twice as active as the standard drug ciprofloxacin. frontiersin.org In the same study, another compound was found to be the most active against all tested fungal strains, with MIC values in the range of 1.56 μg/mL to 12.5 μg/mL. frontiersin.org Furthermore, newly synthesized benzothiazole–thiazole (B1198619) hybrids also showed strong inhibition zones and low MIC values (3.90–15.63 μg mL⁻¹) against Gram-positive, Gram-negative, mycobacterial, and fungal strains. frontiersin.org

Table 3: Antimicrobial Activity of Benzothiazole Derivatives (MIC Values)

| Derivative Class | Bacterial Strain(s) | Fungal Strain(s) |

|---|---|---|

| Pyrrolo[2,1-b] frontiersin.orgiiarjournals.orgbenzothiazoles | S. aureus, B. subtilis, C. pneumonia, S. typhi (MIC: 4-10 μmol L⁻¹) | C. albicans, G. lucidum, A. flavus (Potent activity observed) |

| Dialkyne substituted 2-aminobenzothiazoles | S. aureus, E. faecalis, S. typhi, E. coli, K. pneumoniae, P. aeruginosa (MIC: 3.12 μg/mL for one derivative) | C. tropicalis, C. albicans, C. krusei, C. neoformans, A. niger, A. fumigatus (MIC: 1.56-12.5 μg/mL for one derivative) |

| Benzothiazole–thiazole hybrids | Gram-positive, Gram-negative, and mycobacterial strains (MIC: 3.90–15.63 μg mL⁻¹) | Various fungal strains (MIC: 3.90–15.63 μg mL⁻¹) |

Antiviral Activity against Various Viral Strains

The benzothiazole scaffold is a key component in the development of novel antiviral agents, showing efficacy against a diverse range of viruses. frontiersin.org Derivatives have been developed that show activity against Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Human Cytomegalovirus (HCMV). frontiersin.org For instance, certain benzothiazole derivatives have been identified as potent HCV inhibitors. frontiersin.org

More recently, research has focused on emerging viral threats. A novel series of benzothiazolyl-pyridine hybrids was tested in vitro against the H5N1 avian influenza virus and SARS-CoV-2. frontiersin.org Several of these compounds, particularly those containing fluorine atoms, demonstrated significant activity. One compound with a trifluoromethyl group exhibited high activity against the H5N1 virus, with 93% inhibition at a concentration of 0.5 μmol/μL. frontiersin.org This same compound also showed potent activity against SARS-CoV-2 with a half-maximum inhibition rate (IC50) of 3.669 μM. frontiersin.org The mechanism for some of these compounds is believed to involve the inhibition of key viral enzymes, such as the SARS-CoV-2 main protease (Mpro). frontiersin.org

Anticancer and Antiproliferative Activity in Tumor Cell Lines

The antiproliferative activity of benzothiazole derivatives has been extensively documented across a wide panel of human tumor cell lines. Fluorinated 2-aryl benzothiazole derivatives exhibited potent activity against breast cancer cell lines, with GI50 values as low as 0.4 µM against the MCF-7 cell line. frontiersin.org In another study, a series of 24 benzothiazole-2-thiol derivatives were evaluated against 12 different human cancer cell lines, with some derivatives showing better anticancer activity than the standard drug cisplatin, exhibiting IC50 values ranging from 1.1 µM to 8.8 µM. frontiersin.org

A separate investigation into benzothiazole-based antimitotics found activity against a panel of ten different cell lines representing cancers of the cervix (HeLa), breast (MCF7), brain (U87MG, T98G), liver (HepG2), colon (HT-29), and prostate (LNCaP, PC-3). frontiersin.org Similarly, a library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested, showing a marked reduction in the viability of paraganglioma and pancreatic cancer cell lines at low micromolar concentrations. frontiersin.org The broad-spectrum antiproliferative activity underscores the potential of the benzothiazole scaffold in the development of new cancer therapies. frontiersin.org

Table 4: Antiproliferative Activity of Benzothiazole Derivatives in Various Tumor Cell Lines

| Derivative Class | Cell Line(s) | Activity Metric |

|---|---|---|

| Fluorinated 2-aryl benzothiazoles | MCF-7 (Breast) | GI50 = 0.4 µM frontiersin.org |

| Substituted benzamide (B126) benzothiazoles | A549 (Lung), HCT-116 (Colon), HeLa (Cervical), PC-3 (Prostate) and others | IC50 values ranging from 1.1 µM to 8.8 µM frontiersin.org |

| Benzothiazole-based antimitotics | HeLa, MCF7, U87MG, HepG2, HT-29, LNCaP, PC-3 | Broad-spectrum inhibition of cell proliferation frontiersin.org |

| Phenylacetamide benzothiazoles | Paraganglioma and Pancreatic cancer cell lines | Marked viability reduction at low micromolar concentrations frontiersin.org |

| SKLB-163 | A375 (Melanoma), SW620 (Colorectal) | IC50 values in the low micromolar range frontiersin.org |

Anti-inflammatory Pathways and Mechanism of Action

Research into the anti-inflammatory properties of benzothiazole derivatives has identified several key pathways and mechanisms of action. These compounds are believed to exert their effects primarily through the modulation of enzymatic activity and signaling pathways central to the inflammatory response.

A primary mechanism identified is the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net The COX enzymes, particularly COX-1 and COX-2, are crucial for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. nih.gov Studies on various 2-substituted benzothiazoles have demonstrated their ability to block the metabolism of arachidonic acid to prostaglandins by inhibiting these enzymes. nih.govthieme-connect.com Some derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing inflammatory effects while minimizing potential gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Another significant pathway implicated in the anti-inflammatory action of benzothiazole derivatives is the NF-κB (nuclear factor kappa B) signaling pathway. nih.gov In one study, 2-substituted benzothiazole compounds were shown to suppress the proliferation of HepG2 cells and exert anti-inflammatory effects through the NF-κB/COX-2/iNOS signaling pathway. nih.gov The research indicated a dose-dependent decrease in NF-κB protein expression, which in turn led to the inhibition of downstream targets like COX-2 and inducible nitric oxide synthase (iNOS), both critical enzymes in the inflammatory process. nih.gov

Additionally, some evidence suggests that the anti-inflammatory activity of the benzothiazole nucleus may involve the inhibition of Beta-2 receptors for Bradykinin, another important mediator of inflammation. researchgate.netresearchgate.net

| Derivative Type | Pathway/Mechanism | Key Findings |

| 2-Substituted Benzothiazoles | NF-κB Signaling | Dose-dependent decrease in NF-κB protein expression. nih.gov |

| 2-Substituted Benzothiazoles | COX-2 and iNOS Inhibition | Reduction in COX-2 and iNOS levels downstream of NF-κB inhibition. nih.gov |